3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
Description
3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is a tertiary amine featuring an 8-azabicyclo[3.2.1]octane core substituted at position 3 with a 2-(piperidin-1-yl)ethyl group. The compound’s synthesis typically involves alkylation of the bicyclic amine with a piperidine-substituted ethyl halide, followed by salt formation (e.g., oxalate) for stabilization .
Properties
Molecular Formula |
C14H26N2 |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H26N2/c1-2-7-16(8-3-1)9-6-12-10-13-4-5-14(11-12)15-13/h12-15H,1-11H2 |
InChI Key |
AWSLDFGXCGAQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CC3CCC(C2)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.
Scientific Research Applications
3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various pharmacological effects . The bicyclic structure may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 8-Azabicyclo[3.2.1]octane Core
The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octane derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Molecular weights calculated or inferred from empirical formulas.
Pharmacological and SAR Insights
- Piperidine vs. Other Amine Substituents: The target compound’s piperidine-ethyl group enhances basicity and lipophilicity, favoring blood-brain barrier penetration. In contrast, analogs with pyrrolidine or dimethylaminoethyl groups (e.g., 10a/b in ) show reduced transporter affinity due to decreased steric bulk . The 3-methylpiperidine variant () improves μ-opioid receptor selectivity by restricting conformational flexibility, a critical factor in reducing off-target effects .
- Aromatic vs. Aliphatic Substituents: Fluorinated aryl groups (e.g., 10c in ) enhance dopamine transporter (DAT) binding (Ki < 10 nM) but reduce metabolic stability compared to aliphatic chains . Tesofensine’s dichlorophenyl group contributes to its potent norepinephrine reuptake inhibition (IC50 = 2.3 nM), while sulfonamide derivatives () exhibit longer half-lives due to reduced CYP450 metabolism .
Bicyclic Core Modifications :
- Replacement of the 8-azabicyclo[3.2.1]octane core with 8-oxa-3-azabicyclo[3.2.1]octane () introduces hydrogen-bonding capacity, critical for enzyme inhibition (e.g., CYP121A1) .
Biological Activity
3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention in medicinal chemistry due to their biological activities, particularly as mu-opioid receptor antagonists. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Profile
The compound exhibits significant activity at the mu-opioid receptor (MOR), which is involved in pain modulation and various physiological processes. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety and the bicyclic core influence the affinity and selectivity for MOR.
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| Mu-opioid Receptor Affinity | High (IC50 values in low nanomolar range) |
| Mechanism of Action | Competitive antagonist |
| Selectivity | Preferential for MOR over other opioid receptors |
| Therapeutic Potential | Treatment of opioid-induced bowel dysfunction (OIBD) and pain management |
The compound acts primarily as a competitive antagonist at the mu-opioid receptor, which is crucial for mediating analgesic effects. Unlike traditional opioids that activate these receptors, this compound's antagonistic action can mitigate adverse effects associated with opioid therapy, such as constipation and respiratory depression.
Case Studies
Several studies have highlighted the efficacy of 8-azabicyclo[3.2.1]octane derivatives in preclinical models:
-
Opioid-Induced Bowel Dysfunction (OIBD) :
A study demonstrated that administration of 3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane significantly alleviated symptoms of OIBD in rodent models without compromising analgesic efficacy from concurrent opioid treatment. -
Pain Management :
In a model of inflammatory pain, this compound showed promise in reducing hyperalgesia while maintaining a lower risk of dependency compared to conventional opioids.
Structure-Activity Relationship (SAR)
Research indicates that variations in the piperidine ring and modifications to the bicyclic structure can enhance receptor affinity and selectivity. For instance, substituting different alkyl groups on the piperidine nitrogen has been shown to optimize binding characteristics.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| N-Alkyl Substitution | Increased MOR affinity |
| Bicyclic Core Alterations | Altered selectivity profile |
| Hydrophobic Interactions | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
